molecular formula C14H9Cl2N5O B11304365 N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11304365
M. Wt: 334.2 g/mol
InChI Key: ZLEWBUHYTXGLDA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, sodium azide can react with benzonitrile under acidic conditions to form 1H-tetrazole.

    Coupling with Dichlorophenyl Group: The tetrazole derivative is then coupled with 3,4-dichloroaniline through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Benzamide: The final step involves the formation of the benzamide linkage. This can be achieved by reacting the intermediate product with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, especially at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Aminated derivatives of the original compound.

    Substitution: Substituted dichlorophenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors that recognize such functional groups. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    N-(3,4-dichlorophenyl)-5-(1H-tetrazol-1-yl)benzamide: Similar but with the tetrazole ring at a different position on the benzamide.

    N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzoic acid: Similar but with a carboxylic acid group instead of a benzamide.

Uniqueness

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. This makes it a valuable compound for exploring new chemical and biological activities.

Properties

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-12-5-4-10(7-13(12)16)18-14(22)9-2-1-3-11(6-9)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

ZLEWBUHYTXGLDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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